

How to remove interfering lignin compounds in hexuronic acid analysis of pulp

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Hexuronic Acid

Cat. No.: B7769942

[Get Quote](#)

Technical Support Center: Hexuronic Acid Analysis in Pulp

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with interfering lignin compounds during **hexuronic acid** (HexA) analysis of pulp.

Frequently Asked Questions (FAQs)

Q1: Why is lignin a problem in **hexuronic acid** analysis?

Lignin interferes with the accurate quantification of **hexuronic acids** in pulp, primarily in methods that rely on UV spectroscopy for detection.^{[1][2]} The acid-soluble fraction of residual lignin in pulp strongly absorbs UV light in the same range as the degradation products of HexA (240-285 nm), leading to overestimated HexA values.^{[1][2]}

Q2: What are the common methods for **hexuronic acid** analysis and which are most affected by lignin?

Common methods for HexA analysis involve either acid or enzymatic hydrolysis to release HexA from the pulp matrix, followed by quantification of the hydrolysis products.

- Acid Hydrolysis followed by UV Spectroscopy: This rapid method, often referred to as the HUT method, uses selective acid hydrolysis (e.g., with formic acid or a mercuric chloride-

sodium acetate solution) to convert HexA into furan derivatives, which are then quantified by UV absorbance.[1][2][3] These methods are significantly affected by the UV absorbance of co-extracted lignin.

- Acid Hydrolysis followed by Chromatography: Methods like anion-exchange chromatography (AEC) can be used to separate the HexA degradation products from interfering compounds before quantification, reducing the impact of lignin.[1]
- Enzymatic Hydrolysis: This method uses enzymes to selectively hydrolyze hemicelluloses, releasing HexA-containing oligosaccharides. While generally more specific than acid hydrolysis, the efficiency of lignin removal can vary.[4][5][6]
- UV Resonance Raman (UVRR) Spectroscopy: This technique can simultaneously quantify both lignin and HexA in pulp samples without the need for separation.[7][8][9]

Q3: How can I remove or mitigate lignin interference in my **hexuronic acid** analysis?

There are several strategies to address lignin interference:

- Dual-Wavelength UV Spectroscopy: This technique, incorporated into methods like TAPPI T 282 pm-07, uses absorbance readings at two different wavelengths (e.g., 260 nm and 290 nm) to mathematically correct for the spectral interference from leached lignin.[3][10]
- Enzymatic Pre-treatment: Using enzymes like xylanases and laccases can help to selectively remove lignin and HexA.[4][5][6][11] Some enzymatic treatments have been shown to remove over 80% of HexA and a significant amount of lignin.[11]
- Selective Acid Hydrolysis: Mild acid hydrolysis conditions can be optimized to selectively hydrolyze HexA while minimizing the solubilization of lignin.[2]
- Pulp Dissolution in Cadoxen: A method involving the dissolution of the pulp in cadoxen followed by UV spectroscopy has been proposed for the simultaneous determination of HexA and residual lignin.[12][13]

Troubleshooting Guide

Problem	Possible Cause	Suggested Solution
Consistently high hexuronic acid values	Interference from residual lignin in UV-based methods.	<ol style="list-style-type: none">1. Implement a dual-wavelength correction method as described in TAPPI T 282 pm-07.[3][10]2. Consider using a chromatographic method (e.g., AEC) to separate HexA degradation products from lignin before quantification.[1]3. Explore enzymatic pre-treatment to selectively remove lignin prior to analysis.[4][5][6]
Poor reproducibility of results	Incomplete or inconsistent hydrolysis of hexuronic acids. Variable levels of lignin leaching between samples.	<ol style="list-style-type: none">1. Ensure precise control of hydrolysis conditions (time, temperature, reagent concentration).2. Homogenize pulp samples thoroughly before analysis.3. For UV methods, ensure the dual-wavelength correction is applied consistently.
Low hexuronic acid recovery	Degradation of hexuronic acids during harsh pre-treatment or hydrolysis.	<ol style="list-style-type: none">1. Use milder acid hydrolysis conditions.[2]2. Consider enzymatic hydrolysis, which is generally less harsh than acid hydrolysis.[4][5][6]3. If performing a delignification step, ensure it does not significantly degrade HexA. The stability of HexA is pH and temperature-dependent.[2]
Inaccurate lignin correction with dual-wavelength method	The spectral properties of the leached lignin in the sample	<ol style="list-style-type: none">1. If possible, isolate lignin from a representative sample of your pulp to generate a

differ significantly from the lignin used for calibration.

more accurate correction factor. 2. Consider alternative methods that do not rely on UV spectroscopy, such as chromatography or UVRR spectroscopy.[\[1\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Experimental Protocols

Key Experiment: Hexuronic Acid Determination with Lignin Correction (Based on TAPPI T 282 pm-07)

This method describes a procedure to determine **hexuronic acid** groups (HexA) in chemical pulps using selective hydrolysis and dual-wavelength UV spectrophotometry to correct for lignin interference.[\[3\]](#)

Materials:

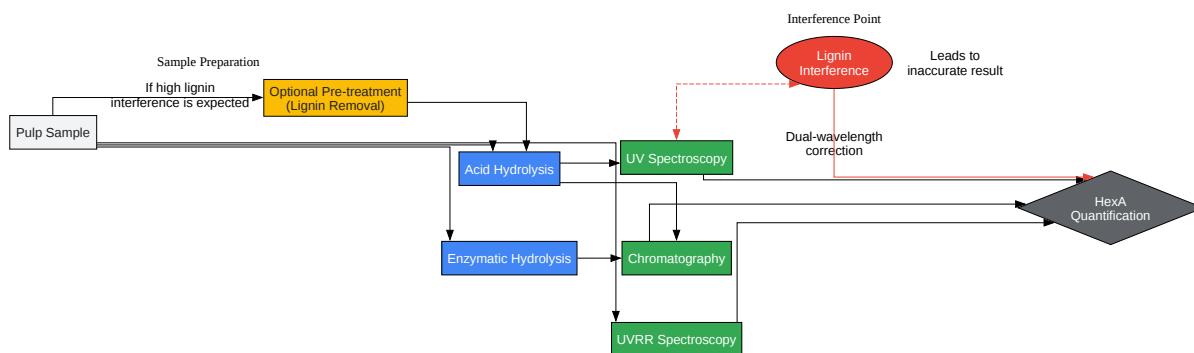
- Pulp sample (air-dried)
- Hydrolysis solution: 0.6% mercuric chloride and 0.7% sodium acetate in distilled water.[\[3\]](#)
- 20-mL vials with septa
- Water bath (60-70°C)
- 3-mL plastic syringe
- 0.2-µm syringe filter
- UV spectrophotometer
- Silica cuvettes (10-mm path length)

Procedure:

- Accurately weigh approximately 0.05 g of the pulp sample (with known moisture content) into a 20-mL vial.

- Add 10 mL of the hydrolysis solution to the vial, seal it with a septum, and shake to mix.[3]
- Heat the vial in a water bath at 60-70°C for about 30 minutes.[3]
- Remove the vial from the water bath and cool it to room temperature with tap water.
- Using a 3-mL syringe, withdraw the resulting solution from the vial.
- Attach a 0.2-µm syringe filter to the syringe and dispense the filtrate into a silica cuvette.
- Measure the UV absorbance of the filtered solution at 260 nm and 290 nm.
- Measure the UV absorbance of the fresh hydrolysis solution (as a blank) at the same wavelengths.
- Calculate the HexA content using a formula that incorporates the absorbance values at both wavelengths to correct for lignin interference.

Data Presentation


Table 1: Comparison of **Hexuronic Acid** Analysis Methods and Lignin Interference

Method	Principle	Lignin Interference	Mitigation Strategy
Acid Hydrolysis - UV Spec	Selective hydrolysis of HexA to furan derivatives, quantified by UV absorbance.[1][2]	High, due to UV absorbance of acid-soluble lignin.[1][2]	Dual-wavelength correction, enzymatic pre-treatment.[3][4][5][6][10]
Acid Hydrolysis - Chromatography	Hydrolysis followed by chromatographic separation of degradation products.[1]	Low to moderate, depending on separation efficiency.	Chromatographic separation itself mitigates interference.
Enzymatic Hydrolysis	Enzymatic release of HexA-containing oligosaccharides.[4][5][6]	Low, enzymes can also aid in delignification.[4][5][6]	Method is inherently more selective.
UVRR Spectroscopy	Simultaneous quantification of lignin and HexA based on their unique Raman scattering.[7][8][9]	Low, allows for simultaneous measurement.	No pre-treatment for lignin removal is typically needed.
Pulp Dissolution in Cadoxen	Dissolution of pulp followed by UV spectroscopy for simultaneous determination of HexA and lignin.[12][13]	Low, allows for simultaneous measurement.	Mathematical deconvolution of the UV spectra.

Table 2: Reported Efficiency of Lignin and HexA Removal by Enzymatic Treatment

Enzymatic Treatment	Pulp Type	Lignin Removal	HexA Removal	Reference
Vanadium haloperoxidase + DABCO	Oxygen-delignified kraft pulp	High (unquantified)	> 80%	[11]
Xylanase	Eucalyptus kraft pulp	-	10-20%	[6]
Xylanase	Eucalyptus hardwood kraft pulp	-	up to 16.0%	[14]

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for **hexuronic acid** analysis, highlighting lignin interference.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. eucalyptus.com.br [eucalyptus.com.br]
- 2. eucalyptus.com.br [eucalyptus.com.br]
- 3. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 4. upcommons.upc.edu [upcommons.upc.edu]
- 5. Enzymatic strategies to improve removal of hexenuronic acids and lignin from cellulosic fibers [agris.fao.org]
- 6. researchgate.net [researchgate.net]
- 7. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. research.aalto.fi [research.aalto.fi]
- 10. researchgate.net [researchgate.net]
- 11. Enzymatic delignification and hexenuronic acid removal in cellulosic papermaking pulp using a haloperoxidase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Determination of Hexenuronic Acid and Residual Lignin in Pulps by UV Spectroscopy in Cadoxen Solutio - Determination of hexenuronic acid and residual lignin in pul [imisrise.tappi.org]
- 14. ippta.co [ippta.co]
- To cite this document: BenchChem. [How to remove interfering lignin compounds in hexuronic acid analysis of pulp]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7769942#how-to-remove-interfering-lignin-compounds-in-hexuronic-acid-analysis-of-pulp>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com